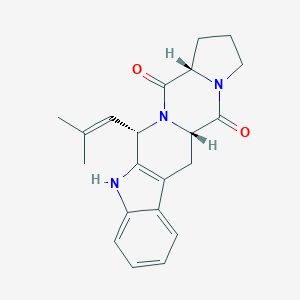

demethoxyfumitremorgin C

Descripción general

Descripción

Demethoxyfumitremorgin C is an indole alkaloid derived from the fungus Aspergillus fumigatus. It belongs to the fumitremorgin family of compounds, which are known for their complex structures and significant biological activities. This compound is particularly noted for its role as a cell cycle inhibitor, making it a subject of interest in cancer research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Demethoxyfumitremorgin C can be synthesized through a series of chemical reactions starting from L-tryptophan methyl ester and prenal. The initial step involves the condensation of these two compounds to form an intermediate imine, which then undergoes cyclization under acidic conditions to yield a mixture of diastereomeric β-carbolines. Further steps involve selective functionalization to achieve the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves fermentation of Aspergillus fumigatus under controlled conditions to produce the compound as a secondary metabolite. The compound is then extracted and purified using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Demethoxyfumitremorgin C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the ketone groups present in the molecule.

Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols from ketones .

Aplicaciones Científicas De Investigación

Anticancer Properties

DMFTC has been primarily studied for its ability to inhibit the proliferation of cancer cells. Recent research has demonstrated its effectiveness against human prostate cancer cells (PC3). The compound induces cell cycle arrest at the G1 phase and promotes apoptosis through a p53/p21-dependent mechanism.

Efficacy Studies

- In vitro studies have shown that DMFTC significantly reduces cell viability in a dose-dependent manner, with an IC50 value estimated at 73.35 μM after 72 hours of treatment .

- The compound's ability to regulate key proteins involved in cell cycle progression, such as p53 and p21, underlines its potential as a therapeutic agent in cancer treatment .

Synthetic Pathways

- Intramolecular Allylic Amination : This method has been highlighted for its efficiency in constructing complex molecular frameworks necessary for DMFTC synthesis .

- Total Synthesis Approaches : Research has documented concise synthetic routes that yield DMFTC while minimizing byproducts and enhancing overall yield .

Broader Applications

Beyond its anticancer properties, DMFTC and its analogs have been investigated for their potential applications in other areas:

- Microsporidiosis Treatment : Compounds derived from Aspergillus fumigatus, including DMFTC, have shown promise in treating microsporidiosis, a parasitic infection affecting immunocompromised individuals .

- Antiangiogenic Properties : The compound exhibits antiangiogenic effects, suggesting potential use in therapies aimed at inhibiting tumor vascularization .

Case Studies and Research Findings

The following table summarizes key findings from various studies on DMFTC:

| Study Reference | Cell Line | Concentration (μM) | IC50 Value (μM) | Mechanism |

|---|---|---|---|---|

| Kim et al., 2017 | PC3 | 0, 25, 50, 100 | 73.35 | G1 arrest & apoptosis |

| Finefield et al., 2012 | Various | Not specified | Not specified | Antimicrobial effects |

| Molina et al., 2002 | Microsporidia | Not specified | Not specified | Treatment efficacy |

Mecanismo De Acción

Demethoxyfumitremorgin C exerts its effects by inhibiting the progression of the cell cycle at the G2/M transition. It activates the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis. The compound also influences various signaling pathways, including the down-regulation of anti-apoptotic proteins and the activation of caspases .

Comparación Con Compuestos Similares

Fumitremorgin C: Similar in structure but contains a methoxy group at the 9-position.

Tryprostatin A and B: These compounds share the indole alkaloid core but differ in their side chains and functional groups.

Spirotryprostatins: These compounds have a spiro ring system, distinguishing them from demethoxyfumitremorgin C

Uniqueness: this compound is unique due to its specific structural features and its potent cell cycle inhibitory activity. Its lack of a methoxy group at the 9-position differentiates it from fumitremorgin C, and its specific biological activities make it a valuable compound for research .

Actividad Biológica

Demethoxyfumitremorgin C (DMFTC) is a secondary metabolite derived from the fungus Aspergillus fumigatus. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

- Chemical Structure : DMFTC is a member of the fumitremorgin family, characterized by a complex bicyclic structure that contributes to its biological properties.

- Source : Isolated from Aspergillus fumigatus, DMFTC is notable for its cytotoxic effects against various cancer cell lines, particularly prostate cancer cells.

Anticancer Properties

DMFTC has demonstrated significant antiproliferative activity against human prostate cancer cells (PC3). Key findings include:

- Cell Viability : Treatment with DMFTC reduced cell viability in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) was found to be approximately 73.35 μM after 72 hours of exposure .

- Cell Cycle Arrest : Flow cytometry analyses revealed that DMFTC induces G1 phase arrest in the cell cycle. Specifically, treatment with 100 μM DMFTC resulted in 70.44% of cells remaining in the G0/G1 phase, compared to 59.77% in control groups .

- Apoptosis Induction : The compound triggers apoptotic pathways, as evidenced by morphological changes and increased numbers of PI-positive non-viable cells upon DMFTC treatment .

The mechanisms through which DMFTC exerts its anticancer effects involve several key pathways:

- p53/p21 Pathway : DMFTC activates tumor suppressor proteins p53 and p21, leading to G1 phase arrest and apoptosis. This activation correlates with decreased levels of cyclins D and E, as well as cyclin-dependent kinases (Cdks) involved in cell cycle progression .

- Intrinsic Apoptotic Pathway : The compound appears to engage the intrinsic apoptotic pathway, further supporting its role as an anticancer agent .

Comparative Biological Activity

A comparative analysis of DMFTC with other compounds from the fumitremorgin family reveals varying levels of cytotoxicity and mechanisms:

| Compound | IC50 (μM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 73.35 | p53/p21-dependent G1 arrest | Effective against PC3 cells |

| Fumitremorgin C | 15 | G2/M phase arrest | More toxic; less effective than DMFTC |

| Ko143 (derivative) | N/A | ABCG2 inhibition | Highly active against resistant cells |

Case Studies and Research Findings

Several studies have explored the biological activity of DMFTC:

- In Vitro Studies : Research conducted by Kim et al. (2017) demonstrated that DMFTC effectively inhibits PC3 cell proliferation through apoptosis and cell cycle arrest mechanisms .

- Combination Therapies : In studies assessing combination therapies, DMFTC showed enhanced efficacy when used alongside chemotherapeutics like mitoxantrone, indicating potential for synergistic effects against resistant cancer cell lines .

- Toxicological Assessments : While primarily studied for its anticancer properties, DMFTC has also been characterized as a mycotoxin, raising considerations for its safety profile in therapeutic applications .

Propiedades

IUPAC Name |

(1S,12S,15S)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-12(2)10-17-19-14(13-6-3-4-7-15(13)22-19)11-18-20(25)23-9-5-8-16(23)21(26)24(17)18/h3-4,6-7,10,16-18,22H,5,8-9,11H2,1-2H3/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXCSIKDOISJTI-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=CC=CC=C5N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=CC=CC=C5N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.